molecular formula C9H13N5 B11109405 3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B11109405
M. Wt: 191.23 g/mol
InChI Key: ZRLWNWGDJLQQFF-UHFFFAOYSA-N
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Description

3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a methyl group at the 3-position and a propyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b]pyridazine: Another triazolopyridazine with similar biological activities.

    1,2,4-triazolo[1,5-a]pyridine: A related compound with a different ring fusion pattern but similar applications in medicinal chemistry.

Uniqueness

3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the methyl and propyl groups can affect its binding affinity and pharmacokinetic properties, making it a valuable compound for further research .

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C9H13N5/c1-3-6-10-8-4-5-9-12-11-7(2)14(9)13-8/h4-5H,3,6H2,1-2H3,(H,10,13)

InChI Key

ZRLWNWGDJLQQFF-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN2C(=NN=C2C=C1)C

Origin of Product

United States

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